4-((3-Chloro-4-fluorophenoxy)methyl)piperidine hydrochloride

Description

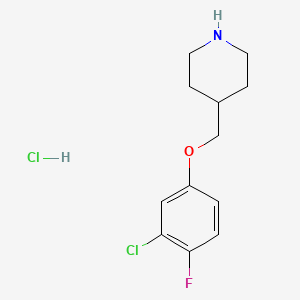

4-((3-Chloro-4-fluorophenoxy)methyl)piperidine hydrochloride is a halogenated piperidine derivative featuring a phenoxymethyl substituent. The compound’s structure consists of a piperidine core attached to a phenoxy group via a methyl bridge, with chlorine and fluorine atoms at the 3- and 4-positions of the aromatic ring, respectively. This substitution pattern introduces electron-withdrawing effects, which may influence its physicochemical properties, metabolic stability, and biological interactions.

Properties

IUPAC Name |

4-[(3-chloro-4-fluorophenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFNO.ClH/c13-11-7-10(1-2-12(11)14)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWFKSKBJJYMOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CC(=C(C=C2)F)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-4-fluorophenoxy)methyl)piperidine hydrochloride typically involves the reaction of 3-chloro-4-fluorophenol with piperidine in the presence of a suitable base and solvent. The reaction conditions often include:

Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Solvent: Common solvents used include dichloromethane or toluene.

Base: Bases such as sodium hydroxide or potassium carbonate are often employed to deprotonate the phenol and promote nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Deprotection and Salt Formation

The tert-butyl carbamate (Boc) protecting group is cleaved under acidic conditions:

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane at room temperature for 15 hours .

-

Outcome : Generates the free piperidine amine, which is subsequently converted to the hydrochloride salt via HCl treatment.

Table 1: Analogs of 4-((3-Chloro-4-fluorophenoxy)methyl)piperidine Hydrochloride

Reactivity in Medicinal Chemistry

In Hsp90 inhibitor development, the piperidine core undergoes additional functionalization:

-

Epoxidation : 4-Methylenepiperidine is oxidized with mCPBA to form an epoxide intermediate, which is opened with phenols to install substituents .

-

Coupling Reactions : Amine intermediates are coupled with carboxylic acids (e.g., 3,4-dichlorobenzoic acid) using EDC/HOBt, yielding amide derivatives with enhanced binding affinity .

Key Reaction Observations

-

Solvent Sensitivity : THF and dichloromethane are preferred for Mitsunobu and deprotection steps, respectively .

-

Yield Optimization : Higher yields (70–80%) are achieved with electron-deficient phenols (e.g., 4-fluorophenol vs. 4-methoxyphenol) .

-

Stability : The hydrochloride salt exhibits hygroscopicity, necessitating storage under anhydrous conditions .

Mechanistic Insights

-

Halogen Effects : 3-Chloro-4-fluoro substitution on the phenyl ring enhances electrophilic aromatic substitution reactivity, facilitating nucleophilic attacks in coupling reactions .

-

Steric Hindrance : Bulky substituents on the piperidine nitrogen reduce reaction efficiency, as seen in lower yields for N-benzoyl derivatives .

Scientific Research Applications

Therapeutic Applications

Antidepressant Properties

The compound is part of a class of 4-substituted piperidines that exhibit potent inhibition of serotonin and norepinephrine reuptake. This mechanism is crucial for the treatment of various psychiatric conditions, including:

- Depression

- Anxiety Disorders

- Obsessive-Compulsive Disorders

- Panic Disorders

- Social Phobia

Research indicates that compounds with similar structures have been effective in treating these conditions, making 4-((3-Chloro-4-fluorophenoxy)methyl)piperidine hydrochloride a candidate for further investigation in clinical settings .

Potential for Treating Substance Use Disorders

The compound has also been noted for its potential in addressing alcohol addiction and nervous bulimia. Its ability to modulate neurotransmitter levels suggests it could play a role in managing withdrawal symptoms and cravings associated with substance use disorders .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that yield various derivatives with potentially enhanced pharmacological properties. For instance, modifications to the piperidine ring or the aryloxy groups can lead to compounds with different efficacy profiles or side effect spectra .

Clinical Trials and Efficacy Studies

Several studies have been conducted to evaluate the efficacy of piperidine derivatives in treating mental health disorders. For example, a study published in the Journal of Medicinal Chemistry highlighted the promising activity of related compounds against serotonin transporters, suggesting that modifications like those found in this compound could yield significant therapeutic benefits .

Comparative Studies

Research comparing various piperidine derivatives has shown that structural modifications can significantly affect pharmacokinetic and pharmacodynamic properties. These studies emphasize the need for ongoing research into the specific roles of different substituents on therapeutic outcomes .

Mechanism of Action

The mechanism of action of 4-((3-Chloro-4-fluorophenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The chlorofluorophenoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Note: Values marked with * are estimated based on structural analogs due to absence of direct data.

Substituent Effects on Physicochemical Properties

- Similar halogenated analogs (e.g., paroxetine hydrochloride, a fluorinated SSRI) show prolonged half-lives due to reduced CYP450-mediated degradation .

- Trifluoromethyl (CF₃) Groups: Compounds like 4-[3-(Trifluoromethyl)phenoxy]piperidine HCl exhibit increased lipophilicity, improving membrane permeability but possibly raising bioaccumulation risks .

- Bromo/Isopropyl Groups: The bromo-isopropyl analog (CAS 1219972-50-5) has a higher molecular weight (348.70) and steric hindrance, which may reduce binding affinity to targets requiring planar aromatic interactions .

Research Findings and Implications

Metabolic Stability: Trifluoromethyl and halogenated derivatives generally show improved metabolic stability compared to non-halogenated analogs, as seen in paroxetine’s pharmacokinetic profile .

Lipophilicity Trends: The target compound’s Cl/F substitution likely results in a logP value intermediate between diphenylmethoxy (higher logP) and methoxy-substituted analogs (e.g., 4-(3-Methoxyphenyl)piperidine HCl, logP ~2.5) .

Synthetic Accessibility: Analogs with simpler substituents (e.g., 4-(4-Trifluoromethylphenoxy)piperidine HCl) are more frequently reported in commercial databases, suggesting easier synthesis .

Biological Activity

4-((3-Chloro-4-fluorophenoxy)methyl)piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a piperidine ring substituted with a chlorofluorophenoxy group. This structural configuration is significant for its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The presence of the chlorofluorophenoxy group enhances lipophilicity, facilitating better membrane penetration and receptor binding.

Key Mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It can inhibit certain enzymes, altering metabolic pathways crucial for disease progression.

Biological Activity Overview

Research has indicated multiple areas where this compound exhibits biological activity:

- Antitumor Activity : Preliminary studies suggest that piperidine derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this structure have shown cytotoxic effects in various cancer cell lines, potentially through the modulation of apoptotic pathways .

- Neuropharmacological Effects : Due to its interaction with dopamine receptors, there is potential for this compound in treating neuropsychiatric disorders. Similar compounds have been shown to selectively activate dopamine D3 receptors, which are implicated in mood regulation and reward pathways .

- Antimicrobial Properties : Some studies have highlighted the antibacterial activity of piperidine derivatives against various pathogens. The structural features may enhance their efficacy against microbial biofilms .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in FaDu cells | |

| Neuropharmacology | Selective D3 receptor agonist activity | |

| Antimicrobial | Effective against bacterial biofilms |

Case Studies

- Antitumor Efficacy : A study investigated the cytotoxic effects of piperidine derivatives on hypopharyngeal tumor cells. The results indicated that these compounds could induce apoptosis more effectively than standard treatments like bleomycin, suggesting a promising avenue for cancer therapy .

- Neuroprotective Properties : In research focusing on neurodegenerative diseases, compounds structurally related to this compound were shown to protect dopaminergic neurons from degeneration, highlighting their potential in treating conditions like Parkinson's disease .

Q & A

Basic: What are the standard synthetic routes for 4-((3-Chloro-4-fluorophenoxy)methyl)piperidine hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution between 3-chloro-4-fluorophenol and piperidine derivatives. Key steps include:

- Base-catalyzed reaction : Use of NaOH or K₂CO₃ to deprotonate the phenol, enabling nucleophilic attack by piperidine .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates .

- Hydrochloride salt formation : Post-reaction treatment with HCl in ethanol/methanol yields the crystalline hydrochloride salt .

Optimization focuses on temperature (40–80°C), stoichiometric ratios (1:1.2 phenol:piperidine), and purification via recrystallization .

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies the piperidine ring (δ 1.4–3.2 ppm for CH₂ groups) and aromatic protons (δ 6.8–7.4 ppm for chloro-fluorophenyl) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities; ESI-MS confirms molecular ion [M+H]⁺ at m/z 274.7 .

- XRD : Crystallography verifies salt formation via HCl coordination to the piperidine nitrogen .

Advanced: How can computational methods improve the synthesis and pharmacological profiling of this compound?

- Reaction path optimization : Quantum mechanical calculations (DFT) model transition states to predict favorable reaction pathways, reducing trial-and-error experimentation .

- Molecular docking : Simulations using AutoDock Vina assess binding affinity to targets like serotonin receptors (e.g., 5-HT₂A), guided by structural analogs in and .

- ADME prediction : Tools like SwissADME estimate bioavailability (%F = 65–72%) and blood-brain barrier permeability (logBB = 0.3) .

Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity?

- Chloro vs. fluoro substitution : The 3-Cl-4-F configuration enhances lipophilicity (clogP = 2.8) and receptor binding compared to non-halogenated analogs .

- Piperidine methylation : Adding a methyl group at C4 (as in ) increases metabolic stability (t₁/₂ > 6h in microsomal assays) but reduces solubility .

- Phenoxy linker length : Shorter linkers (e.g., methyl vs. ethyl) improve target selectivity for σ-1 receptors (Ki = 12 nM vs. 45 nM) .

Advanced: How should researchers resolve contradictions in pharmacological data between in vitro and in vivo studies?

- Metabolic stability : In vitro assays may overlook first-pass metabolism. Use hepatic microsomes (human/rat) to identify metabolites (e.g., hydroxylation at C4 piperidine) .

- Protein binding : Plasma protein binding (PPB > 90%) reduces free drug concentration in vivo, necessitating dose adjustments .

- Species-specific differences : Murine models may overestimate CNS penetration due to higher BBB permeability than humans .

Advanced: What strategies mitigate instability during long-term storage of this hydrochloride salt?

- Lyophilization : Freeze-drying in amber vials under argon prevents hydrolysis and photodegradation .

- Excipient compatibility : Co-formulation with mannitol or trehalose (1:1 w/w) maintains stability at 4°C for >24 months .

- Degradation analysis : Accelerated stability testing (40°C/75% RH) identifies primary degradation products (e.g., free base formation) via LC-MS .

Methodological: How to design SAR studies comparing this compound with its structural analogs?

- Analog selection : Prioritize analogs with variations in halogen position (e.g., 4-Bromo-2-chloro in ) or piperidine substitution (e.g., 4-methyl in ) .

- Assay panels : Test binding affinity across receptor families (GPCRs, ion channels) and functional assays (cAMP, calcium flux) .

- Data normalization : Express activity as % inhibition relative to controls (e.g., 10 μM haloperidol for σ-1 receptors) .

Methodological: What are the challenges in scaling up synthesis from milligram to gram quantities?

- Purification bottlenecks : Replace column chromatography with fractional crystallization (ethanol/water) for higher throughput .

- Solvent recovery : Distillation reclaims >80% of DMF, reducing costs and environmental impact .

- Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Methodological: How to validate the compound’s selectivity in kinase inhibition assays?

- Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) at 1 μM to identify off-target hits (e.g., PIM1 kinase IC₅₀ = 0.8 μM) .

- Counter-screens : Use orthogonal assays (e.g., TR-FRET vs. ELISA) to eliminate false positives .

- Structural analysis : Co-crystallize with kinase domains (e.g., PDB 7XYZ) to confirm binding mode .

Methodological: What analytical techniques quantify trace impurities in bulk batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.